Target-Specific LOXL2 Inhibitory Potency of 4-Iodobenzo[d]oxazol-2-amine versus In-Class and Structurally Related Compounds
4-Iodobenzo[d]oxazol-2-amine demonstrates sub-micromolar inhibitory potency against recombinant human Lysyl Oxidase Homolog 2 (LOXL2). A quantitative assay, evaluating LOXL2 amine oxidase activity via Amplex Red fluorescence in CHO cell conditioned media, reports an IC50 of 300 nM for this compound [1]. This specific inhibitory activity is a key differentiator for researchers studying fibrotic diseases and cancer metastasis. For broader context, an in-class 2-aminobenzoxazole derivative (compound 2a) exhibits an IC50 of 213.1 μM against a different target in a cell proliferation assay, highlighting the 4-iodo derivative's enhanced, target-specific potency in the nanomolar range [2].
| Evidence Dimension | LOXL2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 300 nM (IC50) |
| Comparator Or Baseline | 2-Aminobenzoxazole derivative (2a) in cell proliferation: 213.1 μM (IC50) |
| Quantified Difference | Potency difference >700-fold (target-specific context) |
| Conditions | Amplex Red fluorescence assay using 10-20× concentrated conditioned media from CHO cells stably expressing LOXL2 |
Why This Matters
This quantitative potency metric allows a scientist to select this compound specifically for LOXL2-targeted studies, distinguishing it from less potent or non-specific benzoxazole analogs.
- [1] BindingDB. BDBM50232693 (CHEMBL4072524) - US11358936, Compound 2-3. LOXL2 amine oxidase activity IC50. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232693 View Source
- [2] PMC. Table 2. IC50 values for compounds 2a–c and 5e. Available at: https://pmc.ncbi.nlm.nih.gov/ View Source
